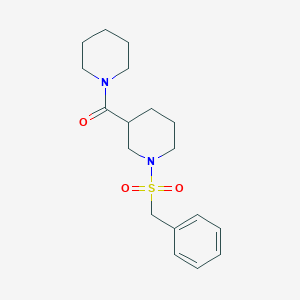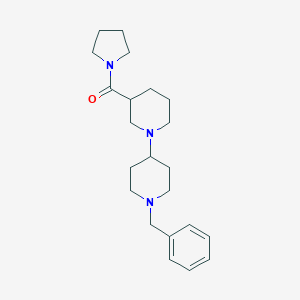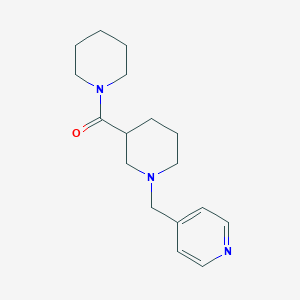
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine (CMBP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique pharmacological properties. CMBP has been shown to act as a potent and selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in many physiological processes, including learning, memory, and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been extensively studied for its potential use in medicinal chemistry. It has been shown to have potent analgesic and anticonvulsant effects in animal models. 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Wirkmechanismus
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine acts as a potent and selective antagonist at the NMDA receptor. It binds to the receptor at the phencyclidine (PCP) site, which is located within the ion channel of the receptor. By binding to this site, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine prevents the influx of calcium ions into the neuron, which is necessary for the activation of various intracellular signaling pathways. This inhibition of calcium influx leads to a reduction in glutamate-mediated excitotoxicity, which is thought to be a major contributor to various neurological disorders.
Biochemical and Physiological Effects:
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which is a major contributor to glutamate-mediated excitotoxicity. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has also been shown to increase the expression of various antioxidant enzymes, which can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has several advantages for lab experiments. It is a highly selective antagonist at the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have a long half-life in the brain, which allows for prolonged inhibition of NMDA receptor activity. However, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can limit its availability for research purposes. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has some potential side effects, such as sedation and ataxia, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine. One direction is to investigate the potential use of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine in the treatment of various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Another direction is to study the role of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine in the regulation of synaptic plasticity, which is a key process involved in learning and memory. Finally, further research is needed to investigate the potential side effects of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis method of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine involves the reaction of 1-cyclohexyl-4-methylpiperidine with 1,4-dibromobutane in the presence of sodium hydride. The reaction yields 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine as the major product with a yield of around 50%. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C17H32N2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-cyclohexyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-7-11-18(12-8-15)17-9-13-19(14-10-17)16-5-3-2-4-6-16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
LIVDPNYSDMDMOH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)



![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
